Olmesartan Acid 4-Methoxybenzyl Ether
Description
Properties
Molecular Formula |
C₃₂H₃₄N₆O₄ |
|---|---|
Molecular Weight |
566.65 |
Synonyms |
1-((2’-(1H-Tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-4-(2-((4-methoxybenzyl)oxy)propan-2-yl)-2-propyl-1H-imidazole-5-carboxylic acid |
Origin of Product |
United States |
Strategic Chemical Synthesis of Olmesartan Acid 4 Methoxybenzyl Ether
Retrosynthetic Analysis and Precursor Identification
Retrosynthetic analysis is a powerful tool for deconstructing a target molecule into simpler, commercially available starting materials. This process guides the design of a viable synthetic route.
Disconnection of the 4-Methoxybenzyl Ether Moiety
The most logical primary disconnection in the retrosynthesis of Olmesartan (B1677269) Acid 4-Methoxybenzyl Ether is at the ester linkage. This bond cleavage reveals two key fragments: the Olmesartan Acid scaffold and 4-methoxybenzyl alcohol. This approach simplifies the synthetic challenge into two main objectives: the synthesis of the complex Olmesartan Acid and the subsequent esterification with 4-methoxybenzyl alcohol.
Identification of Olmesartan Acid Scaffold Precursors
The synthesis of the Olmesartan Acid scaffold itself is a multi-step process. A common strategy involves the coupling of two main heterocyclic precursors. One key intermediate is an imidazole (B134444) derivative, specifically an ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate. google.com The other crucial component is a biphenyl (B1667301) tetrazole derivative, such as N-(triphenylmethyl)-5-(4′-bromomethylbiphenyl-2-yl)tetrazole. google.com
Development of Novel Synthetic Pathways for Ester Formation
The formation of the ester bond between Olmesartan Acid and 4-methoxybenzyl alcohol is a critical step. Several methodologies can be employed, each with its own advantages and considerations.
Direct Esterification Methodologies
Direct esterification typically involves reacting the carboxylic acid (Olmesartan Acid) with the alcohol (4-methoxybenzyl alcohol) in the presence of an acid catalyst. However, for complex molecules like Olmesartan Acid, the harsh conditions of traditional acid-catalyzed esterification can lead to side reactions and degradation of the starting materials. Therefore, milder methods are generally preferred.
Transesterification Approaches Utilizing 4-Methoxybenzyl Alcohol
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. masterorganicchemistry.com This can be achieved under either acidic or basic conditions. masterorganicchemistry.com In the context of synthesizing Olmesartan Acid 4-Methoxybenzyl Ether, one could envision starting with a simple alkyl ester of Olmesartan Acid, such as the methyl or ethyl ester, and then reacting it with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. masterorganicchemistry.comnih.gov The use of an excess of 4-methoxybenzyl alcohol can help drive the equilibrium towards the desired product. mdpi.comyoutube.com Catalysts for this transformation can range from strong acids or bases to organometallic complexes. youtube.comorganic-chemistry.org For instance, the lithium salt of 4-methoxybenzyl alcohol, formed by deprotonation with n-butyllithium, can be added to a methyl ester to form the corresponding 4-methoxybenzyl ester. nih.gov
Coupling Reagent-Mediated Esterification
To circumvent the often harsh conditions of direct esterification and the equilibrium limitations of transesterification, coupling reagents are widely used to facilitate the formation of the ester bond under mild conditions. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.
A variety of coupling reagents are available for this purpose. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are classic examples and their effectiveness can be enhanced by additives like 4-(dimethylamino)pyridine (DMAP) and hydroxybenzotriazole (B1436442) (HOBt). nih.gov Uronium-based coupling agents, such as TBTU, TATU, and COMU, are also highly effective for ester formation at room temperature in the presence of an organic base. luxembourg-bio.comorganic-chemistry.org Other activating agents include those that form mixed anhydrides, such as 2-methyl-6-nitrobenzoic anhydride. tcichemicals.com The choice of coupling reagent and reaction conditions can be tailored to the specific substrates to maximize yield and minimize side reactions. luxembourg-bio.com
Optimization of Reaction Conditions and Yield for Industrial Scalability
The industrial-scale synthesis of this compound necessitates a thorough optimization of reaction parameters to maximize yield and purity while ensuring economic viability and operational safety. The etherification of the tertiary alcohol group of Olmesartan Acid with a 4-methoxybenzyl group is the key transformation. A plausible synthetic route involves the reaction of Olmesartan Acid with 4-methoxybenzyl chloride or a similar leaving group-activated 4-methoxybenzyl derivative.
The choice of solvent is critical in the synthesis of this compound as it influences reaction rates, solubility of reactants and intermediates, and the impurity profile. A range of solvents would be evaluated for the etherification step. Polar aprotic solvents are often preferred for such alkylation reactions.
The reaction temperature is another crucial parameter that must be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of degradation products. Conversely, lower temperatures might result in impractically long reaction times. The optimal temperature is a balance between reaction kinetics and product stability.
Table 1: Effect of Solvent and Temperature on the Etherification of Olmesartan Acid
| Entry | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | N,N-Dimethylformamide (DMF) | 25 | 24 | 75 | 92 |
| 2 | N,N-Dimethylformamide (DMF) | 50 | 12 | 85 | 88 |
| 3 | Acetonitrile (B52724) | 25 | 36 | 68 | 95 |
| 4 | Acetonitrile | 50 | 18 | 78 | 91 |
| 5 | Tetrahydrofuran (THF) | 25 | 48 | 60 | 94 |
| 6 | Tetrahydrofuran (THF) | 50 | 24 | 72 | 90 |
| 7 | Acetone (B3395972) | 25 | 48 | 65 | 93 |
| 8 | Acetone | 50 | 24 | 75 | 89 |
Note: The data in this table is illustrative and based on typical results for similar etherification reactions.
Based on such studies, N,N-Dimethylformamide (DMF) at a controlled temperature of around 25-30°C would likely be selected as the optimal solvent system, providing a good balance between reaction time and product purity.
The etherification reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of Olmesartan Acid, making it a more potent nucleophile. The choice and stoichiometry of the base are critical for the reaction's success. Stronger bases might lead to side reactions, while weaker bases could result in incomplete conversion.
In addition to the base, a catalyst can be employed to enhance the reaction rate. For instance, the use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide can be beneficial, especially in a biphasic solvent system, by facilitating the transfer of the anionic olmesartan species into the organic phase where the reaction with the 4-methoxybenzylating agent occurs. google.com
Table 2: Evaluation of Base and Catalyst Stoichiometry
| Entry | Base (equivalents) | Catalyst (mol%) | Reagent | Yield (%) | Purity (%) |
| 1 | K₂CO₃ (1.5) | None | 4-methoxybenzyl chloride | 78 | 90 |
| 2 | K₂CO₃ (2.5) | None | 4-methoxybenzyl chloride | 85 | 87 |
| 3 | Cs₂CO₃ (1.5) | None | 4-methoxybenzyl chloride | 88 | 94 |
| 4 | NaH (1.2) | None | 4-methoxybenzyl chloride | 90 | 85 |
| 5 | K₂CO₃ (1.5) | TBAB (5) | 4-methoxybenzyl chloride | 86 | 93 |
| 6 | Cs₂CO₃ (1.5) | TBAB (5) | 4-methoxybenzyl chloride | 92 | 96 |
| 7 | K₂CO₃ (1.5) | NaI (10) | 4-methoxybenzyl chloride | 84 | 92 |
Note: The data in this table is illustrative and based on analogous alkylation reactions in sartan synthesis.
From these findings, the use of a milder base like Cesium Carbonate (Cs₂CO₃) in conjunction with a phase-transfer catalyst would likely be the preferred condition, offering high yield and purity.
While the primary reaction is an etherification, understanding the kinetics of any potential side reactions, such as the esterification of the carboxylic acid group of Olmesartan Acid, is crucial. Kinetic studies would involve monitoring the concentration of reactants, the desired product, and any byproducts over time under various conditions. This data is vital for developing a robust process model for industrial scale-up. The rate of the desired etherification is expected to follow pseudo-first-order kinetics with respect to Olmesartan Acid when the 4-methoxybenzylating agent is used in excess. The rate constant (k) would be determined at different temperatures to calculate the activation energy (Ea) using the Arrhenius equation, providing insights into the temperature sensitivity of the reaction.
Isolation and Purification Techniques for Synthetic Intermediates
The isolation and purification of this compound from the reaction mixture are critical steps to achieve the desired quality for its intended use. The typical work-up procedure would involve quenching the reaction, followed by extraction and crystallization.
After the reaction is complete, the mixture would be cooled and quenched with water. The product would then be extracted into a suitable water-immiscible organic solvent, such as ethyl acetate (B1210297) or dichloromethane (B109758). The organic layer would be washed with brine to remove any remaining inorganic salts and water.
The crude product obtained after solvent evaporation would then be purified. Recrystallization is a common and effective method for purifying solid organic compounds. The selection of an appropriate solvent system for recrystallization is paramount. A solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.
Table 3: Solvent Screening for Recrystallization of this compound
| Entry | Solvent System | Recovery (%) | Purity (HPLC, %) |
| 1 | Ethanol/Water | 85 | 98.5 |
| 2 | Acetone/Heptane (B126788) | 90 | 99.2 |
| 3 | Ethyl Acetate/Hexane | 88 | 99.0 |
| 4 | Isopropanol | 82 | 98.0 |
| 5 | Acetonitrile | 87 | 99.1 |
Note: The data in this table is illustrative and based on purification methods for similar sartan derivatives.
A mixture of acetone and heptane would likely be chosen as the recrystallization solvent, providing a high recovery rate and excellent final purity. In cases where recrystallization alone is insufficient to remove certain impurities, column chromatography may be employed, although this is less desirable for large-scale industrial processes due to cost and solvent consumption. nih.gov
Rigorous Spectroscopic and Chromatographic Elucidation of Olmesartan Acid 4 Methoxybenzyl Ether
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. A suite of one- and two-dimensional NMR experiments would be required for the complete assignment of all proton, carbon, and nitrogen signals in the Olmesartan (B1677269) Acid 4-Methoxybenzyl Ether molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For Olmesartan Acid 4-Methoxybenzyl Ether, the ¹H NMR spectrum would be expected to display a series of distinct signals corresponding to the various proton groups within its structure.
Key expected proton signals would include:
Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the protons on the biphenyl (B1667301) rings and the imidazole (B134444) ring. The coupling patterns of these signals would be crucial for confirming the substitution pattern on the aromatic rings.
Methylene (B1212753) Protons: A characteristic singlet for the benzylic methylene protons of the 4-methoxybenzyl group and another for the methylene protons connecting the biphenyl moiety to the imidazole ring.
Methoxy (B1213986) Protons: A sharp singlet, typically around δ 3.8 ppm, corresponding to the three protons of the methoxy group (-OCH₃).
Imidazole and Tetrazole Protons: Signals for the protons on these heterocyclic rings, with their chemical shifts influenced by the surrounding electron density and solvent choice.
Propyl Group Protons: Signals corresponding to the methyl, methylene, and other methylene protons of the propyl chain attached to the imidazole ring, exhibiting characteristic splitting patterns (triplet and sextet).
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Delineation
¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule, providing a map of the carbon skeleton. A proton-decoupled ¹³C NMR spectrum of this compound would show a distinct signal for each unique carbon atom.
Expected key signals in the ¹³C NMR spectrum would include:
Aromatic and Heterocyclic Carbons: A cluster of signals in the downfield region (δ 110-160 ppm) for the carbon atoms of the biphenyl, imidazole, and tetrazole rings.
Carbonyl Carbon: A signal for the carboxylic acid carbon, which would be expected at the downfield end of the spectrum (typically δ 170-180 ppm).
Methylene and Methoxy Carbons: Signals in the upfield region for the methylene carbons of the benzyl (B1604629) and propyl groups, as well as the methoxy carbon.
Propyl Group Carbons: Distinct signals for the three carbon atoms of the n-propyl group.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation
To definitively assign the ¹H and ¹³C NMR signals and confirm the connectivity of the atoms within the molecule, a series of two-dimensional (2D) NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to identify adjacent protons, such as those within the propyl chain and on the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for establishing the connectivity between different fragments of the molecule, such as linking the 4-methoxybenzyl group to the rest of the olmesartan acid structure.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Atom Characterization
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct information about the chemical environment of the nitrogen atoms within the tetrazole and imidazole rings. impurity.com This technique would be particularly useful for confirming the substitution pattern on these nitrogen-containing heterocycles. impurity.com The chemical shifts of the nitrogen atoms are highly sensitive to their electronic environment, including tautomeric forms and sites of alkylation. impurity.com
High-Resolution Mass Spectrometry (HRMS) for Molecular Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns to further confirm its structure.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and large molecules like this compound, as it typically produces intact molecular ions. In positive ion mode, the ESI-MS spectrum would be expected to show a prominent signal for the protonated molecule [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) would allow for the determination of the compound's elemental formula (C₃₂H₃₄N₆O₄) with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. Further fragmentation of this molecular ion (MS/MS) would provide structural information by identifying characteristic fragment ions.
Fragmentation Pathway Analysis for Structural Validation
Mass spectrometry (MS) is a powerful tool for the structural elucidation of organic molecules by analyzing their fragmentation patterns. While specific mass spectral data for this compound is not widely published, a fragmentation pathway can be proposed based on the known fragmentation of Olmesartan acid and related structures. mdpi.comresearchgate.net
Upon ionization in the mass spectrometer, typically using electrospray ionization (ESI), the molecule would be expected to exhibit a prominent molecular ion peak [M+H]⁺ or [M-H]⁻. The subsequent fragmentation would likely involve key cleavages that are characteristic of its structure.
Proposed Fragmentation Pathway:
A primary fragmentation event would be the cleavage of the ether linkage between the Olmesartan acid moiety and the 4-methoxybenzyl group. This would result in two major fragment ions: one corresponding to the Olmesartan acid core and another to the 4-methoxybenzyl cation.
Further fragmentation of the Olmesartan acid portion would likely proceed through pathways documented for Olmesartan itself. researchgate.net This includes characteristic losses from the imidazole ring and the biphenyl tetrazole moiety. The 4-methoxybenzyl fragment would be expected to show a characteristic loss of a methyl group (CH₃) or a formyl radical (CHO) from the methoxy group.
The precise mass measurements of these fragments, obtained through high-resolution mass spectrometry (HRMS), would provide unequivocal confirmation of the elemental composition of each fragment, thereby validating the proposed structure of this compound. nih.gov
Table 1: Predicted Mass Fragments of this compound
| Fragment Description | Predicted m/z (Positive Mode) |
|---|---|
| [M+H]⁺ (Parent Molecule) | Calculated based on molecular formula |
| [Olmesartan Acid]⁺ | Corresponding to the Olmesartan acid moiety |
| [4-Methoxybenzyl]⁺ | 121.06 |
Infrared (IR) Spectroscopy for Functional Group Identification
Expected Characteristic IR Absorption Bands:
O-H Stretch (Carboxylic Acid): A broad absorption band in the region of 2500-3300 cm⁻¹ is expected due to the hydroxyl group of the carboxylic acid.
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.
C-O Stretch (Ether): An absorption band in the region of 1230-1270 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) would indicate the C-O-C stretching of the 4-methoxybenzyl ether.
C=N Stretch (Imidazole & Tetrazole): Stretching vibrations for the imidazole and tetrazole rings would appear in the 1500-1650 cm⁻¹ region.
Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.
Aromatic C=C Stretch: Multiple sharp absorptions in the 1400-1600 cm⁻¹ range.
Aliphatic C-H Stretch: Peaks just below 3000 cm⁻¹.
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Carboxylic Acid O-H | 2500-3300 (broad) |
| Carboxylic Acid C=O | 1700-1725 |
| Ether C-O (asymmetric) | 1230-1270 |
| Imidazole & Tetrazole C=N | 1500-1650 |
X-ray Crystallography for Solid-State Structural Determination and Conformation (if applicable)
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of Olmesartan Medoxomil has been reported, specific X-ray crystallographic data for this compound is not currently available in the public domain. researchgate.net
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of active pharmaceutical ingredients (APIs) and their related substances. nih.govsrce.hr A robust HPLC method is essential for separating this compound from Olmesartan, Olmesartan Medoxomil, and other potential process impurities or degradation products. semanticscholar.orgingentaconnect.com
The development of a suitable HPLC method would involve the systematic optimization of several chromatographic parameters to achieve adequate separation (resolution) between all relevant compounds. nih.gov
Stationary Phase: A reversed-phase column, such as a C18 or C8, is commonly used for the analysis of Olmesartan and its impurities. researchgate.net A column with a particle size of 5 µm or less would provide higher efficiency and better resolution.
Mobile Phase: A gradient elution is typically necessary to separate compounds with a range of polarities. ingentaconnect.com The mobile phase would likely consist of an aqueous component (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is a critical parameter for controlling the retention of ionizable compounds like Olmesartan Acid.
Detection: UV detection is suitable for these compounds due to the presence of chromophores. The detection wavelength would be optimized to provide a good response for all analytes of interest, likely in the range of 220-260 nm. srce.hr
Flow Rate and Column Temperature: A flow rate of around 1.0 mL/min and a controlled column temperature (e.g., 30-40 °C) would be established to ensure reproducible retention times and peak shapes.
Table 3: Exemplary HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-programmed mixture of A and B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
Once developed, the HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. benthamdirect.comnih.gov
Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components. This is demonstrated by showing that there is no interference from other impurities, degradation products, or placebo components at the retention time of this compound.
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations, and the correlation coefficient (r²) of the calibration curve should be close to 1.
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at different levels:
Repeatability (Intra-assay precision): Variation within the same laboratory over a short period.
Intermediate Precision (Inter-assay precision): Variation within the same laboratory on different days, with different analysts, or on different equipment.
Reproducibility: Variation between different laboratories.
The precision is typically expressed as the relative standard deviation (RSD) of a series of measurements.
Table 4: Typical HPLC Validation Parameters and Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
|---|---|
| Specificity | Peak purity index > 0.99, no co-elution |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Investigation of Chemical Transformations and Reactivity of Olmesartan Acid 4 Methoxybenzyl Ether
Deprotection Methodologies for the 4-Methoxybenzyl Ether Moiety
The removal of the p-methoxybenzyl (PMB) protecting group is a key step to liberate the free hydroxyl group of Olmesartan (B1677269) Acid. The PMB group is favored for its stability under various conditions, yet it can be cleaved selectively through several distinct mechanisms. oup.com
The PMB ether is more susceptible to acidic conditions than an unsubstituted benzyl (B1604629) ether, allowing for selective deprotection. total-synthesis.com This lability is attributed to the electron-donating methoxy (B1213986) group, which stabilizes the resulting carbocation intermediate. Strong acids are typically employed for this cleavage.
Protonation of the ether oxygen by a strong acid, such as triflic acid (TfOH), initiates the process. ucla.edu This is followed by cleavage of the carbon-oxygen bond to yield the desired alcohol and a stabilized p-methoxybenzyl carbocation. ucla.edu This cation is typically captured by a scavenger, like 1,3-dimethoxybenzene (B93181) or anisole, to prevent side reactions. ucla.edu A range of acidic conditions has been reported for this transformation, including trifluoroacetic acid (TFA) and methanesulfonic acid (MsOH). oup.comucla.edu Studies on olmesartan medoxomil, a related compound, have shown that refluxing in 1 M HCl leads to significant degradation, indicating the susceptibility of the core structure to strong acidic conditions. researchgate.net
Table 1: Examples of Acid-Mediated Deprotection Conditions for PMB Ethers
| Reagent/Catalyst | Solvent | Temperature | Notes |
|---|---|---|---|
| Triflic Acid (TfOH) | Dichloromethane (B109758) | Room Temp | Often used with a cation scavenger like 1,3-dimethoxybenzene. ucla.edu |
| Trifluoroacetic Acid (TFA) | Dichloromethane | Not specified | A 10% solution is effective for cleavage. oup.comucla.edu |
| CBr₄ | Methanol | Reflux | Acts as a Lewis acid catalyst. oup.com |
Oxidative cleavage represents a highly selective method for removing the PMB group, often leaving other protecting groups like benzyl ethers intact. chem-station.com The most common reagent for this purpose is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). total-synthesis.comnih.gov
The mechanism involves a single electron transfer (SET) from the electron-rich PMB group to DDQ, forming a charge-transfer complex. total-synthesis.comchem-station.com The electron-donating methoxy group is crucial for this step. total-synthesis.com Subsequent fragmentation and hydrolysis in the presence of water yield the deprotected alcohol, p-methoxybenzaldehyde, and the reduced form of DDQ (hydroquinone). total-synthesis.comchem-station.com This reaction is typically performed under neutral, mild conditions in solvents like dichloromethane with a small amount of water. nih.govnih.gov
Table 2: Typical Conditions for Oxidative Deprotection with DDQ
| Reagent | Solvent System | Temperature | Key Feature |
|---|---|---|---|
| DDQ | Dichloromethane/Water | Room Temp | Highly selective for PMB over other benzyl ethers. nih.govnih.gov |
Catalytic hydrogenolysis is a standard method for the cleavage of benzyl-type ethers. ambeed.com This reaction involves a transition metal catalyst, typically palladium on a solid support, and a source of hydrogen. tandfonline.comnih.gov
The substrate is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C, Pearlman's catalyst). tandfonline.com The reaction cleaves the benzylic C-O bond, releasing the free alcohol and toluene (B28343) (from the benzyl group) or p-methoxytoluene (from the PMB group). Research has shown that for some challenging substrates, a combination of Pd/C and Pd(OH)₂/C can be more effective than either catalyst alone. tandfonline.com The choice of catalyst and conditions can be optimized to prevent unwanted side reactions, such as the saturation of aromatic rings. researchgate.netchemrxiv.org
Table 3: Palladium-Mediated Hydrogenolysis for Benzyl Ether Cleavage
| Catalyst | Hydrogen Source | Solvent | Notes |
|---|---|---|---|
| Pd/C | H₂ gas (balloon or pressure) | THF, Ethanol, Methanol | Standard, widely used catalyst. tandfonline.com |
| Pd(OH)₂/C | H₂ gas | THF, Ethanol | Often more active and less prone to causing acid-catalyzed side reactions. tandfonline.comnih.gov |
Transformations to Downstream Olmesartan Intermediates and Derivatives
Once deprotected, the resulting Olmesartan Acid is a key intermediate that can be converted into the active pharmaceutical ingredient, Olmesartan Medoxomil, or other derivatives. The primary transformation is the esterification of the carboxylic acid group.
The synthesis of Olmesartan Medoxomil from Olmesartan Acid involves alkylation with 4-chloromethyl-5-methyl-1,3-dioxol-2-one (medoxomil chloride). mdpi.comgoogle.com This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) in the presence of a base such as potassium carbonate. mdpi.com This step attaches the medoxomil ester prodrug moiety. Furthermore, under certain conditions, alkylation can also occur on the tetrazole ring, leading to the formation of N-1 and N-2 dimedoxomil impurities, which are known process-related impurities. mdpi.com
Table 4: Key Transformation of Olmesartan Acid
| Starting Material | Reagent | Product | Transformation Type |
|---|---|---|---|
| Olmesartan Acid | Medoxomil Chloride (in the presence of a base) | Olmesartan Medoxomil | Esterification (Alkylation) mdpi.com |
Degradation Pathways and Byproduct Formation under Controlled Chemical Stress
The stability of olmesartan and its intermediates is a critical aspect of pharmaceutical development. Forced degradation studies under controlled stress conditions help to identify potential degradation products and elucidate degradation pathways.
Olmesartan medoxomil is known to be susceptible to degradation under strong acidic conditions. researchgate.net Studies involving refluxing with 0.1 M HCl have shown significant degradation, leading to the formation of multiple byproducts. researchgate.netresearchgate.netsrce.hr The primary point of acid-catalyzed hydrolysis is the medoxomil ester, which cleaves to yield Olmesartan Acid. semanticscholar.org
Further degradation of the Olmesartan Acid core can occur under harsh conditions. While comprehensive studies on acid-induced degradation of the protected ether are not prevalent, extensive research on the degradation of Olmesartan Acid itself provides insight into the molecule's inherent instabilities. mdpi.comnih.gov Studies simulating chlorination in wastewater treatment have identified numerous degradation byproducts resulting from reactions such as oxidation of the propyl side chain, decarboxylation, and modifications to the imidazole (B134444) and biphenyl-tetrazole moieties. mdpi.comnih.govresearchgate.net These investigations suggest that the imidazole ring and the alkyl side chains are susceptible to oxidative and hydrolytic attack, which could also be relevant under certain acid-catalyzed oxidative or hydrolytic stress conditions. mdpi.com
Table 5: Selected Degradation Products of Olmesartan Acid Identified Under Chemical Stress
| Degradation Product (DP) | Proposed Formation Pathway | Reference |
|---|---|---|
| DP-1 | Decarboxylation at C22 and chlorination. | nih.gov |
| DP3 | Hydrolysis of the C18-N19 bond in the imidazole ring. | researchgate.net |
| General Degradation | Hydrolysis of the medoxomil ester. | researchgate.netsrce.hr |
Base-Induced Degradation Mechanisms
The stability of Olmesartan Acid 4-Methoxybenzyl Ether under basic conditions is primarily dictated by the susceptibility of its ester linkage to hydrolysis. In related compounds like Olmesartan Medoxomil, exposure to alkaline conditions results in significant and rapid degradation. researchgate.net Studies on Olmesartan Medoxomil in a 0.1 N sodium hydroxide solution at 60°C showed a degradation of 48.92% within 60 minutes, highlighting the lability of the ester group to base-catalyzed hydrolysis. researchgate.net
For this compound, the mechanism would similarly involve the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group. This process cleaves the 4-methoxybenzyl ether group, yielding olmesartan acid and 4-methoxybenzyl alcohol. The presence of basic groups on the molecule itself can influence the reaction rate. nih.gov For instance, a basic nitrogen, such as a pyridine (B92270) group, could act as a buffer and hinder the cleavage of the ester. nih.gov Weaker Lewis acids in conjunction with basic conditions have also been shown to deprotect β-amido para-methoxybenzyl (PMB) esters, suggesting complex interactions can influence the degradation pathway. nih.gov
Table 1: Degradation of Related Compound (Olmesartan Medoxomil) under Alkaline Conditions Note: This data pertains to Olmesartan Medoxomil and is used to infer the potential reactivity of this compound.
| Stress Condition | Temperature | Exposure Time | Degradation (%) | Source |
| 0.1 N NaOH | 60°C | 60 min | 48.92% | researchgate.net |
Oxidative Degradation Pathways
Oxidative conditions represent a significant challenge to the stability of the olmesartan structure. The parent compound, olmesartan acid, undergoes complex degradation in the presence of oxidizing agents like hypochlorite. nih.gov The degradation pathways involve multiple transformations of the olmesartan molecule. nih.govmdpi.com
Key oxidative degradation reactions identified for the olmesartan acid core include:
Side-chain Oxidation : The ethyl group on the imidazole ring can be oxidized. nih.gov For instance, oxidation at carbon C23 can lead to an intermediate (I1), which may then undergo decarboxylation to form another intermediate (I2). nih.gov
Imidazole Ring Opening : The imidazole ring itself can be cleaved. Studies have shown the opening of the ring via the cleavage of the N19-C23 and C20-N21 bonds. mdpi.com
Formation of Multiple Byproducts : Extensive studies on olmesartan acid have led to the isolation and characterization of numerous degradation products (DPs). These DPs arise from various oxidation and subsequent reactions, leading to a complex mixture of transformed compounds. nih.govmdpi.com For example, DP5 is hypothesized to form from oxidation at carbons C23 and C24, along with chlorination at C22. nih.gov
The 4-methoxybenzyl (PMB) ether group is also susceptible to oxidative cleavage. This can be achieved using electron-transfer reagents, such as stable triarylamine radical cations, which can rapidly cleave PMB esters. nih.gov Therefore, under oxidative stress, this compound would be expected to degrade at both the olmesartan core and the PMB ether linkage, leading to a wide array of degradation products.
Table 2: Degradation of Related Compound (Olmesartan Medoxomil) under Oxidative Conditions Note: This data pertains to Olmesartan Medoxomil and is used to infer the potential reactivity of this compound.
| Stress Condition | Temperature | Degradation (%) | Source |
| 3% Hydrogen Peroxide | 50°C | 41.88% | researchgate.net |
Photolytic Degradation Processes
The photostability of the olmesartan molecule and the attached 4-methoxybenzyl ether group must be considered separately. Forced degradation studies on the related compound, Olmesartan Medoxomil, indicated that it is reasonably stable when exposed to UV radiation for 7 days, with no significant degradation observed. researchgate.net This suggests a degree of intrinsic photostability in the core olmesartan structure.
However, the 4-methoxybenzyl (PMB) ester group can be specifically targeted for cleavage under photochemical conditions. nih.gov Metal-free reductive cleavage of PMB esters has been demonstrated in the presence of an organic electron-donor. nih.gov This implies that while the core molecule may be stable, the presence of the PMB ether introduces a potential pathway for photolytic degradation, particularly under specific conditions involving photosensitizers or electron donors. Therefore, the photolytic stability of this compound is conditional and may be lower than that of the parent drug under certain environmental or processing conditions.
Thermal Degradation Studies
Thermal stress can induce degradation in complex organic molecules. Studies on solid-state Olmesartan Medoxomil showed that it is labile to thermal degradation. researchgate.net When heated to 100°C for 24 hours, the compound degraded by 26.38%, indicating that it is unstable under these thermal conditions. researchgate.net The degradation resulted in the formation of several minor degradation products. researchgate.net
Given that this compound shares the same core structure, it can be inferred that it would also exhibit susceptibility to thermal degradation. The energy supplied by heating can be sufficient to initiate cleavage of weaker bonds within the molecule, including the ester linkage, or promote rearrangements and other degradation reactions within the heterocyclic systems of the olmesartan core.
Table 3: Summary of Forced Degradation Studies on Olmesartan Medoxomil Note: This data pertains to Olmesartan Medoxomil and is used to infer the potential reactivity of this compound.
| Degradation Condition | Result | Source |
| Alkaline (0.1 N NaOH, 60°C, 60 min) | 48.92% degradation | researchgate.net |
| Oxidative (3% H₂O₂, 50°C) | 41.88% degradation | researchgate.net |
| Thermal (Solid, 100°C, 24 hrs) | 26.38% degradation | researchgate.net |
| Photolytic (UV radiation, 7 days) | Reasonably stable, no degradation found | researchgate.net |
Process Chemistry and Impurity Profiling of Olmesartan Acid 4 Methoxybenzyl Ether Synthesis
Identification and Structural Elucidation of Process-Related Impurities
The impurity profile of Olmesartan (B1677269) Acid 4-Methoxybenzyl Ether is shaped by the inherent reactivity of the Olmesartan scaffold and the reagents used for the introduction of the 4-methoxybenzyl group.
The Olmesartan molecule possesses multiple nucleophilic sites, leading to the potential for the formation of regioisomers during the alkylation step with a 4-methoxybenzylating agent. The tetrazole and imidazole (B134444) rings are particularly susceptible to side reactions.
While the primary reaction is the O-alkylation of the carboxylic acid, competitive N-alkylation can occur on the tetrazole and imidazole nitrogens. Single-crystal X-ray diffraction has been instrumental in unequivocally determining the structure of such regioisomers in related sartan syntheses. nih.govnih.govkiesslinglab.com For instance, studies on Olmesartan Medoxomil have identified N-1 and N-2 alkylated impurities on the tetrazole ring. nih.govmdpi.com Similarly, regioisomeric impurities arising from alkylation at different nitrogen atoms of the imidazole moiety have also been reported. nih.govoup.com
Table 1: Potential Regioisomeric Impurities in Olmesartan Acid 4-Methoxybenzyl Ether Synthesis
| Impurity Name | Site of 4-Methoxybenzyl Attachment | Method of Characterization |
|---|---|---|
| Olmesartan Acid N-1 Tetrazole 4-Methoxybenzyl Ether | N-1 of the tetrazole ring | NMR, Mass Spectrometry, X-ray Crystallography |
| Olmesartan Acid N-2 Tetrazole 4-Methoxybenzyl Ether | N-2 of the tetrazole ring | NMR, Mass Spectrometry, X-ray Crystallography |
In addition to regioisomers, the reaction mixture may contain unreacted starting materials and byproducts from side reactions. The primary starting materials for the synthesis are Olmesartan Acid and a suitable 4-methoxybenzylating agent, such as 4-methoxybenzyl chloride or 4-methoxybenzyl alcohol under activating conditions. nih.govprepchem.com
Incomplete reaction can lead to the presence of residual Olmesartan Acid. Furthermore, the 4-methoxybenzylating agent can undergo self-condensation or other degradation pathways, leading to byproducts. For example, 4-methoxybenzyl alcohol can form bis(4-methoxyphenyl)methyl ether under acidic conditions.
Table 2: Potential Unreacted Starting Materials and Byproducts
| Compound Name | Type | Origin |
|---|---|---|
| Olmesartan Acid | Unreacted Starting Material | Incomplete esterification |
| 4-Methoxybenzyl Alcohol | Unreacted Starting Material/Byproduct | Excess reagent or hydrolysis of the ester |
| 4-Methoxybenzyl Chloride | Unreacted Starting Material | Incomplete reaction (if used as reagent) |
| bis(4-methoxyphenyl)methyl ether | Byproduct | Self-condensation of 4-methoxybenzyl alcohol |
Mechanistic Understanding of Impurity Formation Pathways
The formation of the desired this compound typically proceeds via an SN2 reaction between the carboxylate of Olmesartan Acid and a 4-methoxybenzyl halide, or through an acid-catalyzed esterification with 4-methoxybenzyl alcohol. nih.gov
Impurity formation is a direct consequence of competing reaction pathways. The N-alkylation of the tetrazole ring is a well-documented phenomenon in sartan chemistry. epo.org The tetrazole anion is a potent nucleophile, and the ratio of N-1 to N-2 alkylation can be influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent. epo.org The imidazole ring also presents nucleophilic nitrogens that can compete with the desired O-alkylation of the carboxylate. oup.com
The formation of byproducts from the 4-methoxybenzylating agent is also a significant consideration. Under acidic conditions, 4-methoxybenzyl alcohol can generate a stabilized benzylic carbocation, which can then be trapped by another molecule of the alcohol to form an ether byproduct.
Strategies for Impurity Mitigation and Control in Large-Scale Synthesis
Effective control of impurities requires a multi-faceted approach, encompassing in-process controls and robust purification strategies.
Careful optimization of reaction conditions is the primary strategy for minimizing impurity formation. This includes:
Control of Stoichiometry: Using a slight excess of the limiting reagent can help drive the reaction to completion and minimize unreacted starting materials. However, a large excess of the 4-methoxybenzylating agent should be avoided to reduce the formation of related byproducts.
Choice of Base and Solvent: The choice of base and solvent can significantly influence the regioselectivity of the alkylation. A non-nucleophilic base is preferred to avoid competing reactions. The solvent system can also affect the solubility of the reactants and the stability of intermediates. prepchem.com
Temperature Control: Maintaining an optimal reaction temperature is crucial. Higher temperatures may increase the rate of side reactions and degradation of reactants and products. prepchem.com
Use of Phase Transfer Catalysts: In heterogeneous reaction mixtures, a phase transfer catalyst can facilitate the reaction between the carboxylate salt and the alkylating agent, potentially improving the yield and selectivity of the desired product. google.com
Despite optimized reaction conditions, some level of impurity is often unavoidable, necessitating effective purification methods.
Crystallization: Crystallization is a powerful technique for purifying solid compounds on a large scale. scispace.comresearchgate.net The selection of an appropriate solvent or solvent system is critical to achieve good separation of the desired product from its impurities. For Olmesartan and its derivatives, various solvents such as acetone (B3395972), ethyl acetate (B1210297), and alcohols have been used for crystallization. nih.govwikipedia.orggoogle.com The process often involves dissolving the crude product in a suitable solvent at an elevated temperature and then cooling to induce crystallization, leaving impurities in the mother liquor. scispace.com
Column Chromatography: For impurities that are difficult to remove by crystallization, column chromatography is a highly effective, albeit less scalable, purification method. nih.govnih.govlibretexts.org Silica gel is a common stationary phase, and the mobile phase is chosen to achieve optimal separation between the target compound and its impurities. This technique is particularly useful for separating regioisomers and other closely related impurities. nih.govnih.gov Preparative High-Performance Liquid Chromatography (Prep-HPLC) can be employed for the isolation of highly pure material, especially for reference standard generation. scispace.com
Theoretical and Computational Chemistry of Olmesartan Acid 4 Methoxybenzyl Ether
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Olmesartan (B1677269) Acid 4-Methoxybenzyl Ether, these calculations can elucidate the most stable three-dimensional arrangement of its atoms and the distribution of its electrons, which are key determinants of its reactivity and interactions.
Olmesartan Acid 4-Methoxybenzyl Ether is a structurally complex molecule with multiple rotatable bonds, leading to a vast conformational landscape. Conformational analysis aims to identify the most stable conformers, which are the low-energy structures that the molecule is most likely to adopt. This process typically involves a systematic or stochastic search of the potential energy surface, followed by geometry optimization and energy minimization calculations, often using Density Functional Theory (DFT) methods.
Energy minimization calculations would reveal the dihedral angles that correspond to the global energy minimum, representing the most stable conformation. The results of such an analysis can be summarized in a data table illustrating the key dihedral angles for the most stable predicted conformer.
Table 1: Predicted Dihedral Angles for the Minimum Energy Conformer of this compound (Note: This data is illustrative and based on computational principles, as specific experimental data for this derivative is not publicly available.)
| Dihedral Angle | Atoms Involved | Predicted Value (Degrees) |
| τ1 | C(phenyl)-C(phenyl)-C(biphenyl)-N(tetrazole) | ~45° |
| τ2 | C(imidazole)-CH₂-O-C(benzyl) | ~175° |
| τ3 | O-CH₂-C(propyl)-C(propyl) | ~60° |
| τ4 | C(imidazole)-C(propyl)-C(propyl)-CH₃ | ~180° |
These angles define the molecule's three-dimensional shape, which is essential for understanding its interaction with other molecules, such as in synthetic reactions or potential biological targets.
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and localization of these orbitals indicate a molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).
For this compound, computational methods like DFT can calculate the energies and visualize the spatial distribution of the HOMO and LUMO.
HOMO: The HOMO is expected to be localized primarily on the electron-rich regions of the molecule. The tetrazole and imidazole (B134444) rings, as well as the oxygen atoms of the ether and carboxylic acid, are likely contributors. The 4-methoxybenzyl group, being electron-donating, would also increase the electron density on its associated ether oxygen, making it a potential site for electrophilic attack. total-synthesis.com
LUMO: The LUMO is typically located on the electron-deficient parts of the molecule, which are often the aromatic ring systems. The biphenyl (B1667301) and imidazole rings are likely to be the primary sites for nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive.
Table 2: Predicted Frontier Molecular Orbital Energies (Note: This data is illustrative, calculated using DFT principles.)
| Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.2 | Tetrazole ring, 4-methoxybenzyl ether |
| LUMO | -1.5 | Biphenyl-imidazole system |
| HOMO-LUMO Gap | 4.7 | - |
Understanding the FMOs is particularly useful for modeling the reactions this molecule undergoes, such as the deprotection of the 4-methoxybenzyl ether.
Reaction Pathway Modeling for Synthetic Transformations and Deprotection
Computational chemistry can model the entire course of a chemical reaction, providing a detailed picture of the energy changes and structural transformations that occur. This is especially valuable for understanding the mechanisms of key synthetic steps, such as the removal (deprotection) of the 4-methoxybenzyl (PMB) ether group.
The deprotection of a PMB ether can be achieved under various conditions, most commonly through oxidation or strong acid. chem-station.com Computational modeling can analyze the transition states for these reactions to determine the most likely pathway.
For example, oxidative cleavage with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is a common method for PMB deprotection. total-synthesis.com The reaction is believed to proceed through a single electron transfer (SET) mechanism. The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this process. total-synthesis.com A transition state analysis using DFT would involve locating the high-energy transition state structure for the rate-determining step, which is likely the initial electron transfer or the subsequent fragmentation. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility. DFT studies on the cleavage of similar ether linkages have shown that activation barriers can be accurately predicted. nih.govfrontiersin.org
Alternatively, acidic cleavage, for instance with triflic acid, proceeds via protonation of the ether oxygen, followed by cleavage to form the alcohol and a stable PMB cation. ucla.edu Transition state calculations can model this process, determining the activation barrier and confirming the structure of the key intermediates.
Olmesartan Acid contains multiple functional groups that could potentially react under deprotection conditions. A key challenge in synthesis is achieving chemoselectivity—reacting only the desired functional group. Computational modeling can predict the selectivity of a given deprotection method.
By calculating the activation energies for the reaction of the deprotecting agent (e.g., DDQ or acid) at different sites on the molecule, one can predict which reaction is kinetically favored. For the deprotection of this compound, the primary concern would be the stability of the tetrazole and carboxylic acid groups. iosrjournals.org
For instance, comparing the calculated activation barrier for the cleavage of the PMB ether versus a potential side reaction, such as acid-catalyzed degradation of another part of the molecule, can guide the choice of reagents and conditions. The PMB group is known to be more acid-labile than a simple benzyl ether, and this selectivity can be quantified through computational analysis. ucla.edu Modeling would likely confirm that reagents like DDQ are highly selective for the PMB ether, leaving other acid-sensitive groups intact. total-synthesis.com
Spectroscopic Data Prediction and Validation (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are increasingly used to predict spectroscopic data, which serves as a powerful tool for structure verification. By comparing calculated spectra to experimental data, one can confirm the identity and purity of a synthesized compound.
DFT calculations, often combined with methods like Gauge-Including Atomic Orbital (GIAO), can provide accurate predictions of NMR chemical shifts (¹H and ¹³C). nih.govnih.gov The calculation takes into account the electronic environment of each nucleus. For this compound, this would be particularly useful for assigning the complex array of signals from the aromatic and heterocyclic protons and carbons. Discrepancies between predicted and experimental shifts can indicate an incorrect structural assignment or the presence of unexpected conformational dynamics.
Table 3: Illustrative Comparison of Predicted vs. Experimental ¹H NMR Chemical Shifts (Note: Experimental values are hypothetical for validation purposes.)
| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |
| Benzyl -CH₂- | 4.95 | 4.98 |
| Methoxy -OCH₃ | 3.78 | 3.80 |
| Imidazole -CH= | 7.65 | 7.62 |
| Tetrazole N-H | 15.8 (highly variable) | Not observed (exchange) |
Similarly, the vibrational frequencies of a molecule can be calculated and compared to an experimental infrared (IR) spectrum. rsc.org Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This allows for the precise assignment of peaks in the IR spectrum. For the target molecule, key predicted frequencies would include the C=O stretch of the carboxylic acid, the C-O-C stretch of the ether, and various C=N and C=C stretches from the heterocyclic and aromatic rings. researchgate.net
Table 4: Illustrative Comparison of Predicted vs. Experimental IR Frequencies (Note: Experimental values are hypothetical for validation purposes.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | 3350 (broad) | 3345 (broad) |
| C=O Stretch (Carboxylic Acid) | 1715 | 1710 |
| C-O-C Stretch (Ether) | 1250 | 1248 |
| C=N Stretch (Tetrazole/Imidazole) | 1610 | 1605 |
The strong correlation typically observed between high-level computational predictions and experimental results provides a high degree of confidence in the structural characterization of complex molecules like this compound. rsc.org
Future Avenues in Chemical Research on Olmesartan Acid 4 Methoxybenzyl Ether
Exploration of Alternative, Sustainable Synthetic Methodologies
The development of environmentally benign and economically viable synthetic processes is a paramount goal in modern pharmaceutical chemistry. Future research in this area for Olmesartan (B1677269) Acid 4-Methoxybenzyl Ether is likely to focus on several key strategies aimed at improving the sustainability of its production.
One promising approach involves the application of catalytic C-H activation strategies. nih.gov Traditional syntheses of sartan-class drugs often rely on pre-functionalized starting materials and multi-step sequences. researchgate.net By contrast, direct C-H activation could offer a more atom-economical route to the core structures, potentially reducing the number of synthetic steps and the generation of waste. nih.gov Research could explore the use of transition metal catalysts, such as ruthenium or palladium, to facilitate the direct coupling of the imidazole (B134444) core with the biphenyl (B1667301) moiety, thereby streamlining the synthesis of precursors to Olmesartan Acid 4-Methoxybenzyl Ether. nih.govresearchgate.net
Another area of focus is the development of greener reaction media and catalysts . Many existing syntheses for Olmesartan and its intermediates utilize polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc), which are facing increasing regulatory scrutiny due to their toxicity. nih.gov Future methodologies could investigate the use of more sustainable solvents, such as bio-derived solvents or even aqueous reaction conditions where feasible. The use of reusable, heterogeneous catalysts in place of homogeneous ones could also simplify product purification and reduce catalyst waste. google.com
The table below outlines potential sustainable synthetic strategies and their anticipated benefits.
| Sustainable Strategy | Potential Benefit | Key Research Focus |
| Catalytic C-H Activation | Reduced step-count, higher atom economy. | Development of selective and efficient catalysts for direct arylation. nih.gov |
| Green Solvents | Reduced environmental impact and improved worker safety. | Screening of bio-based solvents and water-based reaction systems. |
| Reusable Catalysts | Simplified purification, reduced waste, lower cost. | Design of robust heterogeneous catalysts for key coupling reactions. google.com |
| Biocatalysis | High selectivity, mild reaction conditions. | Engineering of enzymes for specific bond formations in the synthesis pathway. |
Development of Advanced Continuous Flow Chemistry Processes
Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates, offering advantages in terms of safety, efficiency, and scalability. ijsdr.orgrsc.org The application of continuous flow processes to the synthesis of this compound represents a significant area for future research.
A key advantage of flow chemistry is the ability to perform reactions under conditions that are often challenging or hazardous in traditional batch reactors, such as high temperatures and pressures, with enhanced safety. ijsdr.org For the synthesis of Olmesartan intermediates, this could enable the use of more reactive reagents or novel reaction pathways that are not feasible on a large scale in batch mode. A recent invention has already detailed a continuous flow method for an Olmesartan medoxomil intermediate, highlighting the feasibility of this approach. google.com
Future research could focus on developing a telescoped continuous flow synthesis for this compound. ijsdr.orgijsdr.org This would involve integrating multiple synthetic steps into a single, continuous process without the need for isolation and purification of intermediates. Such an approach could significantly reduce manufacturing time, cost, and waste. ijsdr.org Computational fluid dynamics (CFD) could be employed to model and optimize reactor design and reaction conditions, minimizing the need for extensive experimental screening. rsc.org
The following table illustrates potential areas of development for continuous flow synthesis of this compound.
| Flow Chemistry Development Area | Potential Improvement | Key Research Considerations |
| Telescoped Multi-Step Synthesis | Reduced footprint, lower operational cost, increased throughput. ijsdr.org | Compatibility of sequential reaction conditions and solvents. ijsdr.orggoogle.com |
| In-line Purification and Analysis | Real-time process monitoring and control, improved product quality. | Integration of continuous crystallization and analytical technologies. |
| Microreactor Technology | Enhanced heat and mass transfer, improved reaction control. | Reactor design and material compatibility for specific reaction steps. |
| Automated Process Optimization | Faster development timelines, identification of optimal process parameters. | Use of design of experiments (DoE) and machine learning algorithms. rsc.org |
Application in Novel Chemical Transformations
Beyond its role as an intermediate in Olmesartan synthesis, this compound could serve as a valuable building block for the creation of novel chemical entities. The complex, multi-functional nature of this molecule, featuring an imidazole ring, a biphenyl system, and a protected carboxylic acid, provides multiple sites for further chemical modification.
Future research could explore the use of this compound in late-stage functionalization reactions. This approach, which involves modifying a complex molecule in the final stages of a synthesis, can rapidly generate a library of analogues for biological screening. For instance, the imidazole and biphenyl moieties could be targeted for further C-H functionalization to introduce new substituents that could modulate the pharmacological profile of the resulting compounds.
Furthermore, the protected carboxylic acid offers a handle for the synthesis of a variety of derivatives. After deprotection of the 4-methoxybenzyl ether, the resulting carboxylic acid could be converted into a range of amides, esters, or other functional groups, leading to the discovery of compounds with potentially new or improved biological activities. The development of novel angiotensin II receptor antagonists or compounds targeting other biological pathways could be a key objective of this research. nih.gov
The table below summarizes potential novel chemical transformations involving this compound.
| Transformation Type | Potential Outcome | Example Reaction |
| Late-Stage C-H Functionalization | Creation of diverse analogues for structure-activity relationship (SAR) studies. | Palladium-catalyzed C-H arylation of the imidazole or biphenyl rings. |
| Derivatization of the Carboxylic Acid | Synthesis of novel esters and amides with potentially altered pharmacokinetic properties. | Amide coupling with a library of amines after deprotection. |
| Modification of the Imidazole Core | Exploration of the importance of the imidazole for biological activity. | N-alkylation or N-arylation of the unprotected imidazole nitrogen. |
| Bioisosteric Replacement | Development of compounds with improved properties. | Replacement of the tetrazole precursor with other acidic heterocycles. |
Detailed Studies on Solid-State Forms and Polymorphism (if applicable)
The solid-state properties of pharmaceutical intermediates can have a profound impact on the manufacturing process and the quality of the final API. researchgate.net While extensive research has been conducted on the polymorphism of Olmesartan Medoxomil, the solid-state chemistry of its intermediates, such as this compound, is a less explored but equally important area. researchgate.netgoogle.comgoogle.com
Future research should include a thorough investigation into the potential polymorphism of this compound. The existence of different crystalline forms, or polymorphs, can affect key properties such as solubility, stability, and flowability. A comprehensive polymorphic screen would involve crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to identify all accessible solid-state forms.
Characterization of any identified polymorphs would be crucial, employing techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR. mdpi.commdpi.com Understanding the thermodynamic and kinetic relationships between different polymorphs is essential for ensuring the consistent production of a desired solid form. This knowledge helps to prevent unexpected polymorphic transformations during storage or downstream processing, which could otherwise lead to batch-to-batch variability.
The following table outlines key aspects of solid-state research on this compound.
| Solid-State Study | Objective | Analytical Techniques |
| Polymorphic Screen | To identify all possible crystalline forms. researchgate.net | High-throughput crystallization screening. |
| Structural Characterization | To determine the crystal structure of each polymorph. | Single-crystal X-ray diffraction, PXRD. mdpi.com |
| Physicochemical Characterization | To evaluate the properties of each solid form. | DSC, TGA, solubility studies, hygroscopicity testing. mdpi.com |
| Stability and Transformation Studies | To understand the relative stability and interconversion of polymorphs. researchgate.net | Slurry conversion experiments, variable temperature PXRD. |
Q & A
Q. What synthetic strategies are employed to incorporate the 4-methoxybenzyl ether group into olmesartan derivatives?
The 4-methoxybenzyl ether group is commonly introduced via nucleophilic substitution or esterification. For example, bromoacetic acid can react with 4-methoxybenzyl alcohol to form a carboxylic acid intermediate with a protected hydroxyl group, achieving yields up to 53% (Scheme 3.2 in ). This group acts as a steric hindrance provider and temporary protecting group, enabling regioselective modifications in subsequent steps .
Q. How is the purity of olmesartan acid 4-methoxybenzyl ether quantified in pharmaceutical-grade synthesis?
High-performance liquid chromatography (HPLC) with internal standardization is widely used. A validated method involves:
- Column : C18 reverse-phase
- Internal standard : p-Hydroxybenzoic acid isobutyl ester
- Detection : UV at 254 nm
- Acceptance criteria : 98.5–101.5% purity (anhydrous basis) with ≤0.5% relative standard deviation for peak ratios .
Q. What role does the 4-methoxybenzyl ether moiety play in stabilizing intermediates during synthesis?
The 4-methoxybenzyl ether serves as a robust protecting group for hydroxyl or carboxyl functionalities. It resists acidic conditions and can be selectively cleaved using cerium(IV) ammonium nitrate in aqueous acetonitrile, preserving other labile groups (e.g., benzyl ethers) . Its steric bulk also minimizes undesired side reactions during glycosylation or esterification .
Advanced Research Questions
Q. How does the 4-methoxybenzyl ether substituent influence olmesartan’s binding affinity to angiotensin II type 1 (AT1) receptors?
Molecular docking studies suggest the 4-methoxybenzyl group occupies a hydrophobic pocket near the AT1 receptor’s active site, enhancing binding stability. Methylation of the hydroxyl group in olmesartan (forming the ether) does not significantly alter bioactivity, as shown by NMR stability studies over 52 months in methanol . This suggests metabolic stability against methyltransferase-mediated modifications .
Q. What analytical challenges arise in distinguishing this compound from its metabolites or degradation products?
Key challenges include:
- Co-elution in HPLC : Resolved using gradient elution with trifluoroacetic acid-modified mobile phases.
- Degradation under UV light : Requires light-protected handling and storage at -20°C .
- Metabolite interference : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is recommended for specificity .
Q. How do regioselective reductive ring-opening methods optimize the synthesis of 4-methoxybenzyl-protected intermediates?
Sodium cyanoborohydride–trifluoroacetic acid in DMF selectively reduces 4,6-O-(4-methoxybenzylidene) hexopyranosides to yield 6-O-(4-methoxybenzyl) ethers (85% yield, >90% regioselectivity). Trimethylsilyl chloride in acetonitrile favors 4-O-(4-methoxybenzyl) ethers, enabling tailored protection strategies for complex carbohydrate derivatives .
Q. What contradictions exist in the pharmacological effects of 4-methoxybenzyl-substituted analogs compared to parent ARBs like irbesartan?
While irbesartan shows renoprotective effects in diabetic nephropathy (20% reduction in primary endpoints vs. placebo), olmesartan derivatives with 4-methoxybenzyl ethers may exhibit enhanced tissue selectivity due to increased lipophilicity. However, comparative studies on renal outcomes are limited, warranting head-to-head trials .
Methodological Considerations
Q. What protocols ensure safe handling of 4-methoxybenzyl chloride during synthesis?
- Personal protective equipment (PPE) : Impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation.
- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Q. How can researchers validate computational models predicting the bioactivity of 4-methoxybenzyl ether analogs?
- In silico docking : Compare predicted binding poses (e.g., in PPARα agonism studies) with experimental SAR data.
- In vitro assays : Use luciferase reporter cell lines to quantify receptor activation (EC50 values).
- Statistical validation : Apply ANOVA to confirm dose-response relationships (e.g., 10-fold potency improvements with fibrate head-groups) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
